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molecular formula C10H12F3NO B2678726 2-[(4-Trifluoromethylbenzyl)amino]ethanol CAS No. 948588-69-0

2-[(4-Trifluoromethylbenzyl)amino]ethanol

Cat. No. B2678726
M. Wt: 219.207
InChI Key: AGUOXKRMLQRRSM-UHFFFAOYSA-N
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Patent
US08664242B2

Procedure details

Following the method of Preparation 8, step a, 4-trifluoromethylbenzyl bromide (664 mg, 2.78 mmol) was heated with ethanolamine (1.02 g, 16.7 mmol) in ethanol (3 mL) at 75° C. overnight. The product was isolated to give the title intermediate as a yellowish oil (585 mg). (m/z): [M+H]+ calcd for C10H12F3NO 220.10; found 220.3. 1H NMR (CDCl3, 300 MHz) δ (ppm): 7.59 (d, J=7.8 Hz, 2H), 7.45 (d, J=7.8 Hz, 2H), 3.88 (s, 2H), 3.66-3.70 (m, 2H), 2.80-2.83 (m, 2H).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[CH2:13]([CH2:15][NH2:16])[OH:14]>C(O)C>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:16][CH2:15][CH2:13][OH:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
664 mg
Type
reactant
Smiles
FC(C1=CC=C(CBr)C=C1)(F)F
Step Two
Name
Quantity
1.02 g
Type
reactant
Smiles
C(O)CN
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(CNCCO)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 585 mg
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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